molecular formula C14H8BrNO2S B5235504 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid

4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid

Cat. No. B5235504
M. Wt: 334.19 g/mol
InChI Key: KVTUILZKVBCHCF-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and is also known as BTBVC. Its unique chemical structure makes it a promising candidate for use in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid involves the inhibition of enzyme activity. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have an impact on acid-base balance in the body. Inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine, which can have effects on the nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid in lab experiments is its specificity for certain enzymes. This allows researchers to selectively target specific enzymes and study their function. However, one limitation of using this compound is that it may not be effective in inhibiting all enzymes, and its effectiveness may vary depending on the specific enzyme and concentration used.

Future Directions

There are several future directions for research on 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid. One potential direction is the development of new drugs that target carbonic anhydrase and acetylcholinesterase. Another direction is the study of the compound's effects on other enzymes and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a compound with significant potential for use in scientific research. Its unique chemical structure and ability to inhibit enzyme activity make it a promising candidate for the development of new drugs and the study of enzyme function. Further research in this area is necessary to fully understand the compound's potential applications and limitations.

Synthesis Methods

The synthesis of 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid involves several steps. The first step involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with malononitrile to form 5-bromo-2-(2-cyano-2-methylene)thiophene. This compound is then reacted with 4-bromobenzaldehyde to form 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzaldehyde. Finally, this compound is converted to this compound through a hydrolysis reaction.

Scientific Research Applications

4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has several potential applications in scientific research. One of the major applications of this compound is in the field of biochemistry. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. This makes it a potential candidate for the development of new drugs that target these enzymes.

properties

IUPAC Name

4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)7-11(8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTUILZKVBCHCF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC=C(S2)Br)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC=C(S2)Br)/C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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